molecular formula C19H28ClN3O2 B7038485 N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide

N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide

Cat. No.: B7038485
M. Wt: 365.9 g/mol
InChI Key: YLFJCEQTXRFQOX-UHFFFAOYSA-N
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Description

N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide is a chemical compound known for its significant biological activities. It is a derivative of piperazine, a heterocyclic organic compound that has been widely studied for its pharmacological properties. This compound is particularly noted for its potential as a selective dopamine D4 receptor ligand, making it a subject of interest in neuropharmacology .

Properties

IUPAC Name

N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O2/c1-14(15-5-7-16(20)8-6-15)22-9-11-23(12-10-22)17(24)13-21-18(25)19(2,3)4/h5-8,14H,9-13H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFJCEQTXRFQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N2CCN(CC2)C(=O)CNC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide typically involves the reaction of 4-chlorophenyl ethyl piperazine with 2-oxoethyl-2,2-dimethylpropanamide under controlled conditions. The process often requires the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to maximize yield while minimizing impurities, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: DMSO, ethanol, water.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine D4 receptors. It acts as a selective ligand, binding to these receptors and modulating their activity. This interaction influences various neural pathways, potentially altering neurotransmitter release and receptor sensitivity. The precise molecular targets and pathways involved include the dopaminergic signaling pathways, which are crucial in regulating mood, cognition, and motor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide is unique due to its specific structural features that confer high selectivity and affinity for dopamine D4 receptors. This selectivity makes it a valuable tool in neuropharmacological research and potential therapeutic applications .

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